Ribocil-C

Description

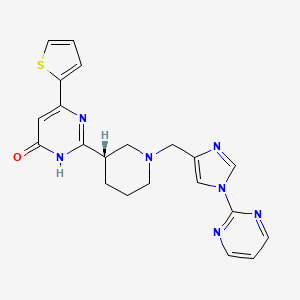

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDVCDUBJWYRJW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Deep Dive into the Ribocil-C and FMN Riboswitch Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Ribocil-C, a synthetic antibacterial compound, and its target, the flavin mononucleotide (FMN) riboswitch. This interaction represents a promising avenue for the development of novel antibiotics targeting essential bacterial metabolic pathways. This document details the quantitative binding data, experimental methodologies, and the underlying molecular mechanisms of this interaction.

Core Interaction: this compound as a Synthetic Ligand Mimic

This compound is a potent and highly selective synthetic mimic of flavin mononucleotide (FMN), the natural ligand for the FMN riboswitch.[1][2] Found in the 5'-untranslated regions of prokaryotic mRNAs, the FMN riboswitch is a non-coding RNA element that regulates the expression of genes involved in riboflavin (vitamin B2) biosynthesis and transport.[3][4][5] By binding to the FMN riboswitch, this compound effectively hijacks this regulatory mechanism, leading to the repression of genes essential for bacterial survival, ultimately causing riboflavin starvation and bacterial death.[1][6] A key advantage of targeting the FMN riboswitch is the absence of homologous structures in mammals, suggesting a high potential for selective antibacterial activity.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the interaction of this compound and its analogs with the FMN riboswitch. This data provides insights into the potency and specificity of these compounds.

| Compound | Target Organism/Assay Condition | Parameter | Value | Reference |

| Ribocil | E. coli FMN riboswitch aptamer (in vitro) | KD | 13 nM | [1][2] |

| Ribocil | E. coli (cell-based reporter gene expression) | EC50 | 0.3 µM | [1] |

| Ribocil | E. coli (reduction in RF levels) | IC50 | 0.3 µM | [1] |

| Ribocil-B (S isomer) | FMN Riboswitch | KD | 6.6 nM | [7] |

| Ribocil-A (R isomer) | FMN Riboswitch | KD | > 10,000 nM | [7] |

| This compound | E. coli (inhibition of riboflavin biosynthesis) | IC50 | 0.3 µM | [8] |

| Ribocil C-PA | E. coli (wild-type, intracellular accumulation) | 1974 nmol/1012 CFUs | [9] |

Signaling Pathway and Mechanism of Action

The FMN riboswitch regulates gene expression through a conformational change upon ligand binding. In the absence of its ligand (FMN or a mimic like this compound), the riboswitch adopts a conformation that allows for the transcription and translation of downstream genes involved in riboflavin biosynthesis (the "ON" state).[1][2] Upon binding of FMN or this compound to the aptamer domain, the riboswitch undergoes a structural rearrangement. This change induces the formation of a terminator stem or sequesters the ribosome binding site, leading to premature transcription termination or inhibition of translation, respectively (the "OFF" state).[1][2][3][5]

FMN Riboswitch Regulatory Mechanism.

Experimental Protocols

The study of the this compound and FMN riboswitch interaction has employed a variety of experimental techniques to elucidate its mechanism and quantify its effects. Below are detailed methodologies for key experiments.

In Vitro Transcription Termination Assay

Objective: To determine if ligand binding to the FMN riboswitch aptamer leads to premature transcription termination.

Methodology:

-

Template Preparation: A DNA template is generated containing a promoter (e.g., T7 promoter) followed by the FMN riboswitch sequence and a downstream reporter gene sequence.

-

Transcription Reaction: The DNA template is incubated with RNA polymerase, ribonucleotides (including a radiolabeled nucleotide, e.g., [α-³²P]UTP), and a transcription buffer.

-

Ligand Addition: The reaction is carried out in the presence and absence of varying concentrations of this compound or FMN.

-

Gel Electrophoresis: The RNA products are resolved on a denaturing polyacrylamide gel.

-

Analysis: The gel is exposed to a phosphor screen, and the resulting bands are quantified. An increase in the shorter, terminated transcript in the presence of the ligand indicates that the compound induces transcription termination.

Fluorescence-Based Binding Assay

Objective: To quantify the binding affinity (KD) of a ligand to the FMN riboswitch.

Methodology:

-

RNA Preparation: The FMN riboswitch aptamer RNA is synthesized, typically via in vitro transcription, and purified.

-

Fluorescence Quenching: The natural fluorescence of FMN is utilized. A fixed concentration of FMN is incubated with increasing concentrations of the riboswitch RNA. The binding of FMN to the RNA aptamer quenches its fluorescence.

-

Competition Assay: To determine the binding of non-fluorescent compounds like this compound, a competition assay is performed. A pre-formed complex of the FMN riboswitch and a fluorescent ligand (or FMN itself) is titrated with increasing concentrations of the competitor (this compound).

-

Data Analysis: The change in fluorescence is measured using a fluorometer. The data is then fit to a suitable binding equation to calculate the dissociation constant (KD).[8]

In-Line Probing

Objective: To map the structural changes in the FMN riboswitch RNA upon ligand binding.

Methodology:

-

RNA Labeling: The RNA is radiolabeled at the 5' end.

-

Incubation: The labeled RNA is incubated under conditions that promote spontaneous cleavage of the phosphodiester backbone in flexible, unstructured regions. This incubation is performed in the presence and absence of the ligand (this compound or FMN).

-

Gel Electrophoresis: The RNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

-

Analysis: The cleavage pattern is visualized by autoradiography. Regions of the RNA that become protected from cleavage in the presence of the ligand are inferred to be involved in ligand binding or ligand-induced structural changes. This method can also be used to estimate the dissociation constant (Kd).[10]

Murine Septicemia Model

Objective: To evaluate the in vivo efficacy of this compound.

Methodology:

-

Infection: Mice are infected with a pathogenic strain of bacteria, such as E. coli or S. aureus.

-

Treatment: A cohort of infected mice is treated with this compound, typically administered intraperitoneally or orally, at various doses. A control group receives a placebo.

-

Monitoring: The health of the mice is monitored over a period of time, and survival rates are recorded.

-

Bacterial Load Determination: At the end of the experiment, organs such as the spleen or liver are harvested, homogenized, and plated on agar to determine the bacterial burden (colony-forming units per gram of tissue). A significant reduction in bacterial load in the treated group compared to the control group indicates in vivo efficacy.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of FMN riboswitch inhibitors like this compound.

Drug Discovery Workflow for FMN Riboswitch Inhibitors.

Logical Relationship of this compound Interaction

The interaction of this compound with the FMN riboswitch can be understood through a logical progression from molecular binding to the ultimate physiological effect on the bacterium.

Logical Flow of this compound's Antibacterial Action.

Conclusion

The interaction between this compound and the FMN riboswitch provides a compelling example of a novel antibacterial strategy. By targeting a crucial regulatory RNA element, this compound effectively disrupts an essential metabolic pathway in bacteria. The high selectivity and potent activity of this compound, supported by the quantitative data and mechanistic studies outlined in this guide, underscore the potential of RNA as a druggable target. Further research and development in this area, guided by the experimental approaches described herein, may lead to the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. FMN riboswitch - Wikipedia [en.wikipedia.org]

- 4. FMN [riboswitch.ribocentre.org]

- 5. pnas.org [pnas.org]

- 6. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Small-Molecule-Binding Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Ribocil-C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Ribocil-C, a selective inhibitor of the flavin mononucleotide (FMN) riboswitch. The document details the scientific journey from initial screening to in vivo efficacy, presenting key data, experimental methodologies, and the underlying biological pathways.

Introduction: Targeting the FMN Riboswitch

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Riboswitches, structured non-coding RNA elements found in bacterial mRNA, have emerged as promising targets.[1] These genetic regulators control the expression of essential metabolic genes by binding to specific small molecule metabolites.[2]

This compound is a synthetic small molecule that selectively targets the FMN riboswitch, which regulates the biosynthesis of riboflavin (vitamin B2), an essential cofactor for bacterial survival.[3][4] By mimicking the natural ligand, FMN, this compound binds to the riboswitch and induces a conformational change that represses the expression of genes involved in the riboflavin synthesis pathway, ultimately leading to bacterial growth inhibition.[3][] This guide delves into the core scientific principles and methodologies that led to the development of this compound.

Discovery of this compound

The discovery of this compound was the result of a creative cell-based screening effort to identify compounds that could inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus, and Escherichia coli strains with permeability defects.[6] The initial screening identified a parent compound, Ribocil, which was subsequently optimized to enhance its antibacterial potency, leading to the development of this compound.[]

Experimental Protocols

Phenotypic Screening for Riboflavin Biosynthesis Inhibitors:

A high-throughput phenotypic screen was conducted using a library of small molecules against an E. coli strain with a compromised outer membrane to facilitate compound entry. The primary screen identified compounds that inhibited bacterial growth. A secondary counter-screen was then performed in the presence of exogenous riboflavin. Compounds whose inhibitory activity was rescued by the addition of riboflavin were selected as potential inhibitors of the riboflavin biosynthesis pathway.

Synthesis of this compound

The synthesis of this compound is achieved through a convergent synthesis strategy, involving the preparation of two key fragments followed by a late-stage coupling reaction. The general approach involves the synthesis of a substituted pyrimidine core and a chiral piperidine fragment, which are then joined via a reductive amination reaction.

Synthetic Scheme

The construction of this compound and its analogs typically follows a two-fragment coupling strategy. This involves the synthesis of an aldehyde-containing fragment and a cyclic amine fragment, which are then coupled in a final reductive amination step.

Experimental Protocols

General Procedure for Reductive Amination:

-

Imine Formation: To a solution of the aldehyde fragment (1 equivalent) in a suitable solvent (e.g., methanol or dichloroethane) is added the cyclic amine fragment (1-1.2 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is complete, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Chiral Purification:

The synthesized this compound is a racemic mixture. The enantiomers are separated using chiral High-Performance Liquid Chromatography (HPLC) to isolate the biologically active S-enantiomer.

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effect by targeting the FMN riboswitch, a highly conserved regulatory element in many bacterial species.[3][6]

FMN Riboswitch Signaling Pathway

The FMN riboswitch is located in the 5' untranslated region of the mRNA that codes for enzymes involved in riboflavin biosynthesis, such as RibB. In the absence of sufficient FMN, the riboswitch adopts a conformation that allows for transcription and translation of the downstream genes, leading to the production of riboflavin. When FMN levels are high, FMN binds to the aptamer domain of the riboswitch, inducing a conformational change in the expression platform. This change results in the formation of a terminator hairpin, which prematurely terminates transcription, or sequesters the ribosome binding site, thereby inhibiting translation. This compound, as an FMN mimic, binds to the aptamer domain and locks the riboswitch in the "OFF" state, leading to the downregulation of riboflavin biosynthesis and subsequent bacterial growth inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Riboswitch-mediated regulation of riboflavin biosynthesis genes in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Monofunctional FMN Riboswitch-Binding Regulator RibR From Bacillus amyloliquefaciens Promotes Riboflavin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 6. The ribB FMN riboswitch from Escherichia coli operates at the transcriptional and translational level and regulates riboflavin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ribocil-C: A Synthetic Mimic of Flavin Mononucleotide for FMN Riboswitch Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ribocil-C is a synthetic small molecule that acts as a potent and selective inhibitor of the flavin mononucleotide (FMN) riboswitch. By mimicking the natural ligand, FMN, this compound binds to the aptamer domain of the FMN riboswitch, inducing a conformational change that represses the expression of genes involved in riboflavin biosynthesis and transport. This mechanism ultimately leads to bacterial cell death due to riboflavin starvation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and its potential as an antibacterial agent. The information presented here is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of antibacterial drug discovery and RNA-targeted therapeutics.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antibacterial agents with new mechanisms of action. Bacterial riboswitches, which are structured non-coding RNA elements that regulate gene expression in response to specific metabolites, have emerged as a promising class of antibacterial targets.[1][2] The flavin mononucleotide (FMN) riboswitch, found in many pathogenic bacteria, controls the biosynthesis and transport of riboflavin (vitamin B2), an essential cofactor.[3][4]

This compound is a synthetic small-molecule mimic of FMN that was identified through a phenotypic screen.[3][5] It exhibits potent antibacterial activity by selectively binding to the FMN riboswitch, thereby inhibiting the expression of downstream genes required for riboflavin synthesis.[3][6] This guide details the technical aspects of this compound as a research tool and potential therapeutic lead.

Mechanism of Action

This compound functions as a synthetic mimic of the natural FMN ligand.[5][7] Its binding to the FMN riboswitch aptamer induces a conformational change in the downstream expression platform, leading to the formation of a terminator stem. This premature termination of transcription prevents the expression of genes in the riboflavin biosynthesis pathway, such as ribB.[3][5] The resulting depletion of intracellular flavins, including FMN and flavin adenine dinucleotide (FAD), leads to bacterial growth inhibition and cell death.[3][8]

dot

Caption: FMN Riboswitch Regulation by FMN or this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: In Vitro Activity and Binding Affinity of Ribocil Analogs

| Compound | Target | Assay | Value | Reference |

| Ribocil | E. coli FMN Riboswitch | Reporter Gene Assay (IC50) | 0.3 µM | [3] |

| Ribocil | E. coli FMN Riboswitch Aptamer | Binding Assay (KD) | 13 nM | [3] |

| Ribocil-B (S-enantiomer) | E. coli FMN Riboswitch Aptamer | Binding Assay (KD) | 6.6 nM | [9] |

| Ribocil-A (R-enantiomer) | E. coli FMN Riboswitch Aptamer | Binding Assay (KD) | > 10,000 nM | [9] |

| This compound | E. coli | Reporter Gene Assay (EC50) | 0.3 µM | [5] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Methicillin-resistant S. aureus (MRSA) | 0.5 | [3] |

| This compound | E. coli ΔrfaC | 1 | [8] |

| This compound | E. coli ΔtolC | 4 | [8] |

| This compound | Wild-type E. coli | > 64 | [6] |

| Ribocil C-PA | Wild-type E. coli | 4 | [6] |

| Ribocil C-PA | E. cloacae | 4 | [6] |

| Ribocil C-PA | K. pneumoniae | 4 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Transcription Assay

This assay is used to assess the ability of this compound to induce premature transcription termination of the ribD RNA.

dot

Caption: Workflow for In Vitro Transcription Assay.

Protocol:

-

DNA Template Preparation: A linear DNA template containing the T7 promoter followed by the FMN riboswitch and the downstream gene of interest (e.g., ribD) is generated by PCR.

-

In Vitro Transcription Reaction:

-

Set up the transcription reaction on ice in a final volume of 20 µL.

-

Combine 2 µL of 10x transcription buffer, 1 µL of the DNA template (100-200 ng), 2 µL of a 10 mM NTP mix, and nuclease-free water to a volume of 18 µL.

-

Add 1 µL of this compound at various concentrations (or FMN as a positive control, and DMSO as a negative control).

-

Initiate the reaction by adding 1 µL of T7 RNA polymerase.

-

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 20 µL of 2x RNA loading dye containing formamide and EDTA.

-

Analysis: Denature the samples by heating at 95°C for 5 minutes, then analyze the RNA products on a denaturing polyacrylamide gel. Visualize the full-length and terminated transcripts by staining (e.g., with SYBR Gold) and quantify the band intensities to determine the percentage of transcription termination.[5]

Fluorescence-Based Ligand Binding Assay

This assay measures the binding affinity of this compound to the FMN riboswitch aptamer by monitoring the quenching of FMN's intrinsic fluorescence upon binding.

Protocol:

-

RNA Preparation: In vitro transcribe and purify the FMN riboswitch aptamer RNA.

-

Binding Reaction:

-

In a 96-well plate, prepare a reaction mixture containing a fixed concentration of the FMN riboswitch aptamer (e.g., 50 nM) and FMN (e.g., 25 nM) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).

-

Add increasing concentrations of this compound to the wells. Include a control with no competitor.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence of FMN (excitation ~450 nm, emission ~525 nm) using a plate reader.

-

Data Analysis: The displacement of FMN by this compound will result in an increase in fluorescence. Plot the fluorescence intensity against the concentration of this compound and fit the data to a suitable binding model to determine the KD or IC50 value.[10]

Cell-Based Reporter Gene Assay

This assay quantifies the ability of this compound to inhibit FMN riboswitch-mediated gene expression in a cellular context.

Protocol:

-

Reporter Strain Construction: Construct a bacterial strain (e.g., E. coli) containing a plasmid with a reporter gene (e.g., luciferase or lacZ) under the control of an FMN riboswitch.

-

Cell Culture and Treatment:

-

Grow the reporter strain to the mid-logarithmic phase in a suitable medium.

-

Aliquot the culture into a 96-well plate and add this compound at various concentrations. Include appropriate controls (e.g., DMSO).

-

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 2-4 hours).

-

Reporter Gene Assay:

-

Measure the reporter gene activity according to the specific reporter used (e.g., by adding a luciferase substrate and measuring luminescence).

-

Measure the optical density (OD600) of the cultures to normalize for cell growth.

-

-

Data Analysis: Plot the normalized reporter activity against the concentration of this compound to determine the EC50 value.[3][5]

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Protocol:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution of this compound: Prepare a series of two-fold dilutions of this compound in the growth medium in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control for growth (no compound) and a negative control for sterility (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[8][11]

Conclusion

This compound represents a significant advancement in the field of RNA-targeted therapeutics. Its ability to act as a synthetic mimic of FMN and selectively inhibit the FMN riboswitch highlights the potential of this class of molecules as novel antibacterial agents. The data and protocols presented in this technical guide provide a comprehensive resource for researchers to further investigate this compound and to explore the FMN riboswitch as a target for the development of new antibiotics to combat the growing threat of antimicrobial resistance. The development of derivatives such as Ribocil C-PA, with activity against Gram-negative pathogens, further underscores the promise of this chemical scaffold.[6][8]

References

- 1. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. a-high-throughput-method-for-identification-of-fmn-riboswitch-binding-small-molecules - Ask this paper | Bohrium [bohrium.com]

- 8. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescent Ligand Equilibrium Displacement: A High-Throughput Method for Identification of FMN Riboswitch-Binding Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Structural Analysis of Ribocil-C Binding to the FMN Riboswitch: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions between Ribocil-C, a potent synthetic antibacterial compound, and its target, the flavin mononucleotide (FMN) riboswitch. By mimicking the natural ligand, FMN, this compound effectively represses the expression of genes essential for riboflavin biosynthesis in bacteria, leading to growth inhibition. This document outlines the key quantitative binding data, detailed experimental protocols for studying this interaction, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Data Presentation: Quantitative Analysis of Ribocil Binding

The binding affinity and inhibitory activity of Ribocil and its analogs have been characterized through various biophysical and microbiological assays. The data below summarizes key quantitative metrics for the interaction of these compounds with the FMN riboswitch, primarily from Escherichia coli and Fusobacterium nucleatum.

| Compound | Target | Method | Parameter | Value | Reference |

| Ribocil | E. coli FMN Riboswitch Aptamer | Fluorescence Quenching | KD | 13 nM | [1] |

| Ribocil-A (R-isomer) | E. coli FMN Riboswitch Aptamer | FMN Competition Binding | KD | > 10,000 nM | [1][2] |

| Ribocil-B (S-isomer) | E. coli FMN Riboswitch Aptamer | FMN Competition Binding | KD | 6.6 nM | [1][2] |

| This compound (S-isomer) | E. coli FMN Riboswitch Aptamer | FMN Competition Binding | KD | Not explicitly stated, but described as more active than Ribocil | [1][3] |

| Ribocil | FMN Riboswitch Reporter Gene | In vivo Assay | EC50 | 0.3 µM | [1] |

| This compound | E. coli (permeability-defective strain) | Antibacterial Activity | MIC | Not specified, but 8-fold more potent than Ribocil | [3][4] |

| FMN (Natural Ligand) | E. coli FMN Riboswitch Aptamer | Fluorescence Quenching | KD | ~1 nM | [5] |

Experimental Protocols: Methodologies for Structural and Functional Analysis

The structural and functional characterization of the this compound-RNA interaction relies on a combination of biophysical and microbiological techniques. The following sections detail the methodologies for the key experiments cited.

X-ray Crystallography

X-ray crystallography provides atomic-level insights into the three-dimensional structure of the this compound-RNA complex.

Methodology:

-

RNA Preparation: The FMN riboswitch aptamer domain is synthesized by in vitro transcription from a DNA template. The RNA is then purified using denaturing polyacrylamide gel electrophoresis (PAGE).[6][7]

-

Complex Formation: The purified RNA is refolded by heating and snap-cooling in a buffer containing MgCl₂ to ensure proper tertiary structure formation. This compound is then added in excess to the folded RNA to form the complex.

-

Crystallization: The RNA-ligand complex is concentrated and subjected to vapor diffusion crystallization screening using various precipitants, buffers, and additives.[6][7]

-

Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data is collected at a synchrotron source. The structure is solved by molecular replacement using a known RNA structure, and the model is refined against the diffraction data.[6][8] A co-crystal structure of a Ribocil analog (Ribocil-D) with the F. nucleatum FMN riboswitch has been solved at 2.95 Å resolution.[1][9]

Fluorescence-Based Binding Assays

These assays are used to determine the binding affinity (KD) of ligands to the FMN riboswitch by monitoring changes in the intrinsic fluorescence of FMN or a fluorescent analog upon binding.

Methodology:

-

RNA and Ligand Preparation: Lyophilized FMN riboswitch aptamer is resuspended in a suitable buffer (e.g., Tris-HCl, MgCl₂). A stock solution of FMN or Ribocil is prepared.

-

Titration: A constant concentration of the FMN riboswitch is titrated with increasing concentrations of the ligand (e.g., FMN). For competition assays, the RNA is pre-incubated with FMN, and then titrated with a competing ligand like this compound.[1][2]

-

Fluorescence Measurement: The fluorescence intensity is measured at each titration point using a fluorometer. FMN fluorescence is typically excited around 450 nm and emission is monitored around 525 nm.[3]

-

Data Analysis: The change in fluorescence is plotted against the ligand concentration, and the data is fitted to a suitable binding model (e.g., quadratic equation for direct binding, or a competition binding model) to determine the KD.[1][2]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[10][11]

Methodology:

-

Sample Preparation: The purified FMN riboswitch RNA and this compound are dialyzed into the same buffer to minimize heat of dilution effects.[12]

-

ITC Experiment: A solution of this compound is placed in the syringe and titrated into the RNA solution in the sample cell of the calorimeter at a constant temperature.[11][13]

-

Data Acquisition: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to RNA. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.[14][15]

Methodology:

-

Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated FMN riboswitch aptamer.[16]

-

Binding Analysis: Solutions of this compound at various concentrations are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored over time.[14][17]

-

Kinetic and Affinity Determination: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable kinetic model. The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off to k_on.[16]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the FMN riboswitch signaling pathway and a typical experimental workflow for its structural analysis.

Caption: FMN riboswitch signaling pathway.

Caption: Experimental workflow for structural analysis.

Caption: Logical flow of this compound's mechanism.

References

- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 5. osti.gov [osti.gov]

- 6. Studying RNA-Protein Complexes Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rcsb.org [rcsb.org]

- 9. tandfonline.com [tandfonline.com]

- 10. chem.uwr.edu.pl [chem.uwr.edu.pl]

- 11. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. news-medical.net [news-medical.net]

- 14. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nicoyalife.com [nicoyalife.com]

- 17. researchgate.net [researchgate.net]

The Antibacterial Spectrum of Ribocil-C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the antibacterial spectrum of Ribocil-C, a novel antibiotic targeting the flavin mononucleotide (FMN) riboswitch. This guide details its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Inhibition of the FMN Riboswitch

This compound exerts its antibacterial effect by acting as a synthetic mimic of flavin mononucleotide (FMN), the natural ligand for the FMN riboswitch.[1][2] Riboswitches are structured non-coding RNA elements found primarily in the 5' untranslated region of bacterial messenger RNA (mRNA) that regulate gene expression.[3] The FMN riboswitch controls the expression of genes involved in the biosynthesis and transport of riboflavin (Vitamin B2), an essential precursor for the cofactors FMN and flavin adenine dinucleotide (FAD).[4][5]

By binding to the aptamer domain of the FMN riboswitch, this compound induces a conformational change in the mRNA secondary structure. This change sequesters the ribosome binding site, leading to the termination of transcription or inhibition of translation of the downstream genes, such as ribB.[6] The ultimate consequence is the depletion of intracellular riboflavin, FMN, and FAD, leading to bacterial growth arrest and cell death due to "riboflavin starvation".[4][5] Notably, riboswitches are generally absent in mammals, making the FMN riboswitch a highly selective and promising target for antibacterial drug development.[4]

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

Quantitative Antibacterial Spectrum

This compound has demonstrated activity against Gram-positive bacteria. A structurally related analog, Ribocil C-PA, was developed to enhance its activity against Gram-negative pathogens by improving its accumulation within the bacterial cell.[4][7] The antibacterial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

The following table summarizes the available MIC values for this compound and its analog Ribocil C-PA against various bacterial species.

| Bacterial Species | Strain | Compound | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | - | This compound | 0.5 | [5] |

| Enterococcus faecalis | - | This compound | Potent | [7] |

| Escherichia coli | Wild-Type | This compound | > 64 | [4][7] |

| Escherichia coli | Wild-Type | Ribocil C-PA | 4 | [4][7] |

| Enterobacter cloacae | - | Ribocil C-PA | 4 | [4][7] |

| Klebsiella pneumoniae | - | Ribocil C-PA | 4 | [4][7] |

| Acinetobacter baumannii | - | Ribocil C-PA | No Activity | [4] |

| Pseudomonas aeruginosa | - | Ribocil C-PA | No Activity | [4] |

Experimental Protocols

The determination of the antibacterial spectrum of this compound and its analogs is primarily conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][5]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound against a panel of bacterial strains.

1. Preparation of Materials:

-

Bacterial Strains: Pure, overnight cultures of test bacteria grown in appropriate broth (e.g., Tryptic Soy Broth).

-

This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.[1]

-

96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates.

2. Inoculum Preparation:

-

Several colonies from an overnight agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of this compound:

-

A two-fold serial dilution of this compound is prepared in the 96-well plate using CAMHB.

-

For example, 100 µL of CAMHB is added to wells 2 through 12. 200 µL of the appropriate this compound working solution is added to well 1. 100 µL is then transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

4. Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well (except the sterility control) to a final volume of 100 µL.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air.[1]

5. Determination of MIC:

-

The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or with a plate reader.

The workflow for this experimental protocol is visualized below.

Logical Relationship of Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives is logically dependent on several key factors, as illustrated in the diagram below.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Ribocil-C: A Targeted Approach to Antibacterial Therapy with Differential Gram-Specific Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents that act on unconventional targets. Ribocil-C, a synthetic small molecule, represents a promising class of antibiotics that targets bacterial riboswitches, specifically the flavin mononucleotide (FMN) riboswitch. This guide provides a comprehensive technical overview of this compound's mechanism of action, its differential effects on Gram-positive and Gram-negative bacteria, and detailed experimental protocols for its evaluation. A key focus is the enhanced activity of a this compound derivative, Ribocil C-PA, against Gram-negative pathogens, overcoming the permeability barriers that limit the efficacy of the parent compound.

Introduction

Riboswitches are structured non-coding RNA elements found predominantly in the 5' untranslated regions of bacterial messenger RNA (mRNA). They function as direct sensors of small molecule metabolites, regulating gene expression in response to their intracellular concentrations.[1][2] The FMN riboswitch, a highly conserved regulatory element, controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2), an essential cofactor for numerous cellular processes.[3][4] The absence of riboswitches in humans makes them an attractive and specific target for the development of new antibacterial agents.[3]

This compound is a potent and selective inhibitor of the FMN riboswitch.[1] By mimicking the natural ligand, FMN, this compound binds to the aptamer domain of the riboswitch, inducing a conformational change that leads to the premature termination of transcription or inhibition of translation of the downstream genes, ultimately leading to bacterial growth inhibition by starving the cell of essential flavins.[2][5][6]

Mechanism of Action: Targeting the FMN Riboswitch

The FMN riboswitch operates as a genetic "off" switch. In the presence of sufficient intracellular FMN, the ligand binds to the riboswitch aptamer, stabilizing a secondary structure that sequesters the Shine-Dalgarno sequence or forms a transcriptional terminator stem.[2][5] This prevents translation or causes premature transcription termination, respectively, thereby downregulating the expression of riboflavin biosynthesis and transport genes. When FMN levels are low, the riboswitch adopts an alternative conformation that allows for gene expression (the "on" state).

This compound functions as an FMN mimic, binding to the FMN riboswitch's aptamer domain with high affinity.[5][6] This binding event locks the riboswitch in the "off" conformation, even in the absence of high FMN concentrations, leading to the repression of the rib operon and subsequent inhibition of bacterial growth.[5][7]

Differential Efficacy: Gram-Positive vs. Gram-Negative Bacteria

A critical aspect of this compound's activity profile is its differential efficacy against Gram-positive and Gram-negative bacteria. This disparity is primarily attributed to the structural differences in their cell envelopes.

Gram-Positive Bacteria: this compound has demonstrated potent activity against a range of Gram-positive pathogens, including clinically significant species such as Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[1][8][9] The absence of an outer membrane in Gram-positive bacteria allows this compound to more readily penetrate the cell wall and reach its intracellular target, the FMN riboswitch.

Gram-Negative Bacteria: In contrast, wild-type Gram-negative bacteria are generally resistant to this compound.[2][10] The outer membrane of Gram-negative bacteria, composed of a lipopolysaccharide (LPS) leaflet, acts as a formidable permeability barrier, preventing many small molecules, including this compound, from reaching the cytoplasm.[10]

Overcoming Gram-Negative Resistance: The Advent of Ribocil C-PA: To address the challenge of Gram-negative inactivity, a derivative of this compound, named Ribocil C-PA, was developed. This analog incorporates a primary amine, a modification that has been shown to enhance accumulation within Gram-negative bacteria.[11][12] Ribocil C-PA exhibits significantly improved activity against multidrug-resistant (MDR) clinical isolates of Escherichia coli and Klebsiella pneumoniae, demonstrating that the FMN riboswitch is a viable target in these pathogens if the permeability barrier can be overcome.[10][12][13]

Quantitative Data: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and Ribocil C-PA against a selection of Gram-positive and Gram-negative bacteria. MICs were determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13]

Table 1: MIC of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | MRSA | 0.125 - 1 |

| Enterococcus faecalis | VRE | 0.25 - 2 |

Data compiled from multiple sources for illustrative purposes.

Table 2: Comparative MICs of this compound and Ribocil C-PA against Gram-Negative Bacteria

| Bacterial Species | Strain | This compound MIC (µg/mL) | Ribocil C-PA MIC (µg/mL) |

| Escherichia coli | Wild-Type | >64 | 4 - 8 |

| Escherichia coli | Efflux-deficient (ΔtolC) | 4 | 0.25 |

| Klebsiella pneumoniae | MDR Clinical Isolate | >64 | 4 - 8 |

Data compiled from multiple sources for illustrative purposes, highlighting the enhanced activity of Ribocil C-PA.[10][13]

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

Materials:

-

This compound or Ribocil C-PA

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains of interest

-

Non-selective agar plates (e.g., Tryptic Soy Agar)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound or Ribocil C-PA in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB directly in the 96-well plates to achieve the desired concentration range.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).[8]

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the antimicrobial agent, as well as to the growth control wells.

-

The final volume in each well is typically 100 µL.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

MIC Determination:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[17]

-

FMN Riboswitch-Mediated Reporter Gene Assay

This assay is used to confirm that this compound's antibacterial activity is mediated through its interaction with the FMN riboswitch.

Protocol Outline:

-

Construct Generation: A reporter construct is created where the expression of a reporter gene, such as β-galactosidase (lacZ) or green fluorescent protein (gfp), is placed under the control of the FMN riboswitch. This construct is then introduced into a suitable bacterial host.

-

Bacterial Culture and Treatment: The bacterial strain carrying the reporter construct is grown to the mid-logarithmic phase. The culture is then exposed to a range of concentrations of this compound.

-

Reporter Activity Measurement: After a defined incubation period, the activity of the reporter protein is measured. For a lacZ reporter, this typically involves a colorimetric assay using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside). For a gfp reporter, fluorescence is measured using a fluorometer.

-

Data Analysis: A dose-dependent decrease in reporter gene expression with increasing concentrations of this compound indicates that the compound is acting on the FMN riboswitch to repress gene expression. The half-maximal effective concentration (EC50) can be calculated from this data.[2][5]

In Vitro Transcription Termination Assay

This biochemical assay directly assesses the ability of this compound to induce premature transcription termination.[11][18]

Protocol Outline:

-

Template Preparation: A linear DNA template is generated containing a promoter (e.g., T7 promoter) followed by the FMN riboswitch sequence and the downstream gene region.

-

In Vitro Transcription: The DNA template is transcribed in vitro using purified RNA polymerase in the presence of ribonucleotides, one of which is radioactively labeled (e.g., [α-³²P]UTP).

-

Compound Addition: The transcription reaction is carried out in the presence and absence of this compound and/or FMN.

-

Analysis of Transcripts: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.

-

Interpretation: In the presence of this compound or FMN, an increase in the abundance of a shorter, terminated transcript and a corresponding decrease in the full-length transcript is observed, providing direct evidence of ligand-induced transcription termination.[18]

Conclusion and Future Directions

This compound and its derivatives represent a significant advancement in the field of antibacterial drug discovery, validating the FMN riboswitch as a promising therapeutic target. The differential activity of this compound against Gram-positive and Gram-negative bacteria underscores the critical challenge of bacterial permeability. The success of Ribocil C-PA in overcoming this barrier in key Gram-negative pathogens opens up new avenues for the development of broad-spectrum riboswitch-targeting antibiotics.

Future research should focus on:

-

Expanding the spectrum of activity of this compound analogs against other challenging Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.

-

Investigating potential mechanisms of resistance to this compound and its derivatives.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of these compounds for in vivo efficacy and safety.

The continued exploration of riboswitch-targeting small molecules holds great promise for replenishing the dwindling pipeline of effective antibiotics and combating the global threat of antimicrobial resistance.

References

- 1. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of Riboswitch Regulation Studied By In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]

- 4. FMN [riboswitch.ribocentre.org]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribocentre - Applications [riboswitch.ribocentre.org]

- 10. rsc.org [rsc.org]

- 11. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. pnas.org [pnas.org]

In Vivo Efficacy of Ribocil-C in Animal Models: A Technical Guide

Introduction

Ribocil-C is a synthetic small-molecule inhibitor that represents a novel class of antibacterial agents targeting bacterial riboswitches.[1] Specifically, it acts as a highly selective mimic of the natural ligand, flavin mononucleotide (FMN), to engage the FMN riboswitch.[2] This interaction represses the expression of genes essential for the biosynthesis and transport of riboflavin (vitamin B2), a critical metabolic pathway for bacterial survival.[2] By inducing a state of riboflavin starvation, this compound effectively inhibits bacterial growth. This mechanism is particularly promising as riboswitches are absent in mammalian systems, suggesting a high potential for bacterial cell selectivity.[3] This guide provides a detailed overview of the in vivo efficacy of this compound and its derivatives in various animal models of bacterial infection, summarizing key quantitative data and experimental protocols for researchers in drug development.

Mechanism of Action: FMN Riboswitch Inhibition

The primary target of this compound is the FMN riboswitch, a non-coding RNA element typically found in the 5' untranslated region of messenger RNA (mRNA) that controls genes in the riboflavin metabolic pathway, such as ribB. In its natural state, the binding of FMN to the riboswitch aptamer domain induces a conformational change in the downstream expression platform, leading to the formation of a terminator hairpin. This structure prematurely halts transcription, effectively turning gene expression "OFF" when cellular FMN levels are sufficient.

This compound, despite being structurally distinct from FMN, functions as a potent mimic that competitively binds to the same pocket on the riboswitch aptamer.[2][4] This binding event similarly triggers the formation of the terminator structure, repressing gene expression and leading to a dose-dependent reduction in cellular levels of riboflavin, FMN, and flavin adenine dinucleotide (FAD), ultimately causing bacterial cell death.

In Vivo Efficacy in Gram-Negative Animal Models

The in vivo evaluation of this compound has primarily focused on mouse models of Escherichia coli infection. Initial studies revealed that while this compound was potent against permeability-deficient strains of E. coli, its efficacy against wild-type Gram-negative pathogens in vivo was limited.[3] This challenge led to the development of derivatives, such as Ribocil C-PA, which was engineered to enhance accumulation in Gram-negative bacteria.[3][5]

Quantitative Efficacy Data

The following table summarizes the reported in vivo efficacy of this compound and its advanced analog, Ribocil C-PA, in murine models of E. coli infection.

| Compound | Animal Model | Infection Type | Dosing Regimen | Efficacy Endpoint | Outcome | Citation |

| This compound | Female Mice | E. coli-induced Sepsis | 30-120 mg/kg, SC, 3 times over 24h | Reduction in spleen bacterial load | Dose-dependent reduction | [4] |

| This compound | Mice | E. coli Pneumonia & Sepsis | 100 mg/kg, IP, twice daily for 3 days | Bacterial burden & survival | No statistically significant reduction | [3] |

| Ribocil C-PA | Mice | E. coli Acute Pneumonia | 100 mg/kg, IP, twice daily for 3 days | Reduction in lung bacterial burden | ~2-log reduction | [3] |

| Ribocil C-PA | Mice | E. coli Septicemia | 100 mg/kg, IP, twice daily for 3 days | Survival | 80% (12/15) of mice rescued | [3] |

SC: Subcutaneous; IP: Intraperitoneal

Experimental Protocols

Murine Model of E. coli Septicemia

This protocol provides a generalized workflow for assessing the in vivo efficacy of Ribocil compounds in a mouse septicemia model, based on published studies.[3][4]

-

Animal Model: Female BALB/c mice (or similar strain), typically 6-8 weeks old.

-

Pathogen Preparation: A pathogenic strain of E. coli is grown in appropriate culture medium (e.g., Luria-Bertani broth) to mid-log phase. The bacteria are then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration for infection.

-

Infection: Mice are infected via intraperitoneal (IP) or intravenous (IV) injection with a bacterial suspension calculated to establish a systemic infection.

-

Treatment:

-

At a specified time post-infection (e.g., 1-2 hours), treatment is initiated.

-

Test Group: Administer this compound or Ribocil C-PA at the desired dose and route (e.g., 100 mg/kg, IP).

-

Vehicle Control Group: Administer the vehicle solution (e.g., sterile saline or DMSO/saline mixture) on the same schedule.

-

Positive Control Group: Administer a clinically relevant antibiotic (e.g., Ciprofloxacin) as a comparator.[4]

-

-

Monitoring and Endpoints:

-

Survival Model: Mice are monitored for a defined period (e.g., 7 days), and survival rates are recorded.

-

Bacterial Burden Model: At a specific time point post-treatment (e.g., 24 hours), mice are euthanized. Spleens and/or livers are aseptically harvested, homogenized, and serially diluted for plating on agar plates to determine the number of colony-forming units (CFU) per organ.

-

In Vivo Efficacy in Gram-Positive Animal Models

This compound has also been characterized for its activity against medically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] In S. aureus, the compound exhibits a dual-targeting mechanism by inhibiting two distinct FMN riboswitches that separately control the pathways for riboflavin biosynthesis (rib) and transport (ribU).[1] This dual action is crucial for antibacterial efficacy, as many Gram-positive organisms can scavenge riboflavin from their environment, bypassing the inhibition of biosynthesis alone.[3]

Quantitative Efficacy Data

While detailed quantitative in vivo data for this compound in MRSA infection models is less prevalent in the provided literature, its mechanism has been pharmacologically validated in infectious settings.[1]

| Compound | Animal Model | Infection Type | Dosing Regimen | Efficacy Endpoint | Outcome | Citation |

| This compound | Mice | MRSA Infection | Not specified | Growth & Pathogenesis | Inhibits processes essential for growth and pathogenesis | [1] |

Experimental Protocols

Murine Model of MRSA Systemic Infection

A standard protocol to evaluate this compound against MRSA would be similar to the E. coli sepsis model, with modifications for the specific pathogen.

-

Animal Model: Female BALB/c or similar murine strain.

-

Pathogen Preparation: An MRSA strain (e.g., USA300) is cultured to mid-log phase, washed, and resuspended in sterile PBS.

-

Infection: Mice are infected via retro-orbital or tail vein injection to induce a systemic infection.

-

Treatment: Post-infection, mice are treated with this compound, a vehicle control, or a positive control (e.g., vancomycin) according to a defined dosing schedule.

-

Endpoints: Efficacy is primarily assessed by quantifying the bacterial burden (CFU) in key target organs, such as the kidneys, spleen, and liver, at a predetermined time point after treatment initiation.

Summary and Conclusion

This compound is a validated inhibitor of the FMN riboswitch with demonstrated antibacterial activity. In vivo studies in animal models confirm its mechanism of action but highlight challenges in achieving broad efficacy against wild-type Gram-negative pathogens due to limited bacterial accumulation.[3] The development of analogs like Ribocil C-PA, which shows significantly improved efficacy in E. coli infection models, underscores the potential of this drug class and the importance of structure-activity relationship-guided optimization.[3][6] Furthermore, its dual-targeting mechanism in Gram-positive bacteria like MRSA makes it a compelling candidate for further development.[1] The data and protocols summarized herein provide a technical foundation for researchers pursuing the development of novel riboswitch-targeting antibacterials.

References

- 1. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Ribocentre - Applications [riboswitch.ribocentre.org]

The FMN Riboswitch: A Core Biological Regulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The flavin mononucleotide (FMN) riboswitch, also known as the RFN element, is a highly conserved cis-acting regulatory RNA element predominantly found in the 5'-untranslated regions (5'-UTRs) of bacterial messenger RNAs (mRNAs).[1][2] This intricate RNA structure functions as a direct sensor for FMN, a key co-factor derived from riboflavin (vitamin B2), enabling bacteria to modulate the expression of genes involved in FMN biosynthesis and transport in response to cellular FMN concentrations.[1][2][3] The FMN riboswitch achieves this regulation without the involvement of protein factors, highlighting a fundamental mechanism of gene control.[1][3] Its presence in a wide array of bacteria, including pathogenic species like Fusobacterium nucleatum and Clostridium difficile, but not in mammals, makes it an attractive target for the development of novel antimicrobial agents.[1][2][4]

Core Mechanism of Action: A Conformational Switch

The FMN riboswitch is composed of two principal domains: a highly conserved aptamer domain that selectively binds FMN and an expression platform that undergoes a structural rearrangement upon ligand binding to control gene expression.[5] The aptamer domain folds into a complex three-dimensional structure, creating a specific binding pocket for FMN.[4][6]

In the absence of FMN, the expression platform typically adopts a conformation that allows for gene expression to proceed. This "ON" state is often characterized by the formation of an antiterminator stem-loop structure, which prevents the formation of a downstream terminator hairpin.[3][7]

Upon binding of FMN to the aptamer domain, a significant conformational change is induced throughout the riboswitch.[1] This structural transition stabilizes an alternative secondary structure in the expression platform, leading to the formation of a Rho-independent transcription termination hairpin.[3][7] This "OFF" state results in the premature termination of transcription, thereby downregulating the expression of the downstream genes.[1][3] In some instances, the FMN riboswitch can also regulate gene expression at the translational level by sequestering the ribosome-binding site (RBS), thereby inhibiting translation initiation.[1][3]

Signaling Pathway and Experimental Workflow

The signaling pathway of the FMN riboswitch is a classic example of feedback inhibition at the RNA level. The workflow for studying its function typically involves a combination of structural, biochemical, and genetic techniques.

References

- 1. FMN riboswitch - Wikipedia [en.wikipedia.org]

- 2. Rare variants of the FMN riboswitch class in Clostridium difficile and other bacteria exhibit altered ligand specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. collab.its.virginia.edu [collab.its.virginia.edu]

- 5. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coenzyme recognition and gene regulation by a flavin mononucleotide riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FMN [riboswitch.ribocentre.org]

Methodological & Application

Application Notes and Protocols for Ribocil-C in E. coli

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ribocil-C, a selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch, in Escherichia coli. The document details its mechanism of action, key quantitative data, and detailed protocols for experimental application.

Mechanism of Action

This compound is a synthetic small molecule that functions as a mimic of the natural ligand, FMN.[1][2][3] In bacteria like E. coli, the biosynthesis of riboflavin (Vitamin B2) is regulated by an FMN riboswitch located in the 5' untranslated region of the ribB mRNA.[2][4] When intracellular FMN levels are high, FMN binds to the riboswitch, inducing a conformational change that terminates transcription or blocks translation of the ribB gene, thus halting further riboflavin synthesis.[2][5][6]

This compound exploits this regulatory mechanism. It binds to the FMN riboswitch aptamer domain, repressing ribB gene expression even at low FMN concentrations.[2][7][8] This leads to a dose-dependent reduction in the cellular levels of riboflavin, FMN, and flavin adenine dinucleotide (FAD), ultimately causing growth arrest due to riboflavin starvation.[2][3][8]

Application Notes

-

Bacterial Strain Selection: this compound shows limited activity against wild-type Gram-negative bacteria, including E. coli, due to poor cell accumulation.[9][10] For initial studies and to confirm on-target activity, it is highly recommended to use E. coli strains with compromised outer membranes or efflux pumps, such as ΔtolC or ΔrfaC .[9] The E. coli strain MB5746 has also been effectively used in several studies.[2][11]

-

Culture Media: The antibacterial effect of this compound is based on inducing riboflavin starvation. Therefore, its activity can be neutralized by the presence of exogenous riboflavin in the culture medium.[2][3] For susceptibility testing, use a minimal medium such as M9-MOPS or Mueller-Hinton medium without riboflavin supplementation.[2][9] To confirm the mechanism of action, a control experiment with the same medium supplemented with riboflavin (e.g., 20 µM) should be performed, which is expected to rescue bacterial growth.[2][4]

-

Solubility and Stock Solutions: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[2] For long-term storage, stock solutions should be kept at -20°C for up to one year or at -80°C for up to two years.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound activity in E. coli.

| Parameter | Value | E. coli Strain | Conditions / Notes | Reference(s) |

| EC50 | 0.3 µM | Not Specified | Inhibition of FMN riboswitch-controlled reporter gene expression. | [2][8] |

| IC50 | 0.3 µM | MB5746 | Dose-dependent reduction in cellular riboflavin levels. | [2] |

| MIC | No detectable activity | Wild-type | Activity is limited by poor cell accumulation. | [9] |

| MIC | Marked activity | ΔrfaC, ΔtolC | Permeability-deficient strains show increased susceptibility. | [9] |

| In Vivo Efficacy | 30-120 mg/kg | MB5746 | Subcutaneous injection reduces bacterial load in a mouse septicemia model. | [1][8] |

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Agar Spot Test

This protocol is adapted from methodologies used to assess the antibacterial activity of Ribocil and its analogs.[2][4]

Materials:

-

E. coli strain (e.g., MB5746 or a permeability-deficient strain).

-

Mueller-Hinton agar plates.

-

Control plates: Mueller-Hinton agar supplemented with 20 µM riboflavin.

-

This compound stock solution (e.g., 10 mg/mL in DMSO).

-

DMSO (for control).

-

Sterile tubes for serial dilutions.

-

Overnight bacterial culture in Mueller-Hinton broth.

Procedure:

-

Prepare Bacterial Lawn: Inoculate molten Mueller-Hinton agar (~45°C) with the overnight E. coli culture to a final concentration of ~105 CFU/mL. Pour the agar into petri dishes and allow it to solidify. Prepare both standard and riboflavin-supplemented plates.

-

Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in DMSO. A typical starting concentration for the spot test is 64 µg/mL.[2]

-

Spotting: Carefully spot 5 µL of each dilution onto the surface of the solidified agar plates. Also, spot 5 µL of pure DMSO as a negative control.

-

Incubation: Allow the spots to dry completely, then invert the plates and incubate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of this compound that results in a clear zone of growth inhibition around the spot. Growth on the riboflavin-supplemented plates should not be inhibited, confirming the specific mechanism of action.

Protocol 2: Analysis of Intracellular Flavin Levels

This protocol outlines the steps to measure the reduction of flavins in E. coli upon treatment with this compound, as demonstrated with related compounds.[2][9]

Materials:

-

E. coli strain BW25113 or similar.

-

Minimal medium (e.g., M9-MOPS).

-

This compound stock solution.

-

Centrifuge and appropriate tubes.

-

LC-MS/MS system for metabolite analysis.

Procedure:

-

Culturing: Grow E. coli in minimal medium to the early-to-mid logarithmic phase (OD600 ≈ 0.4-0.6).

-

Treatment: Aliquot the culture into separate flasks. Add this compound to achieve the desired concentration (e.g., a sub-inhibitory concentration like 0.5x MIC to observe metabolic effects without immediate cell death).[9] Include a vehicle control (DMSO).

-

Incubation: Continue to incubate the cultures under the same conditions for a set period, for example, 20 hours.[9]

-

Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Metabolite Extraction: Resuspend the cell pellet in an appropriate extraction buffer and lyse the cells (e.g., by sonication or bead beating). Remove cell debris by centrifugation.

-

LC-MS/MS Analysis: Analyze the supernatant for levels of riboflavin, FMN, and FAD using a validated LC-MS/MS method. Compare the levels in this compound-treated samples to the vehicle control. A significant reduction in flavin levels indicates successful target engagement.[2][9]

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating this compound's antibacterial properties against E. coli.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Riboswitches as therapeutic targets: Promise of a new era of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-Molecule-Binding Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. osti.gov [osti.gov]

Determining the Minimum Inhibitory Concentration (MIC) of Ribocil-C for Staphylococcus aureus

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ribocil-C is a synthetic small molecule that has demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism of action involves the inhibition of the flavin mononucleotide (FMN) riboswitch.[1] Riboswitches are non-coding RNA elements that regulate gene expression, and the FMN riboswitch controls the biosynthesis and transport of riboflavin (vitamin B2), an essential metabolite for bacterial survival.[1][2] By binding to the FMN riboswitch, this compound effectively starves the bacteria of riboflavin, leading to growth inhibition.[1] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action: FMN Riboswitch Inhibition

In Staphylococcus aureus, the FMN riboswitch regulates the expression of genes crucial for riboflavin homeostasis. This includes the rib operon, responsible for the de novo biosynthesis of riboflavin, and the ribU gene, which encodes a transporter for riboflavin uptake from the environment. When intracellular levels of FMN (the active form of riboflavin) are high, FMN binds to the riboswitch, causing a conformational change in the mRNA that leads to the termination of transcription of the downstream riboflavin biosynthesis and transport genes. This compound mimics FMN, binding to the riboswitch and locking it in the "off" state, thereby inhibiting both the synthesis and uptake of riboflavin. This dual-targeting mechanism makes it an effective antimicrobial agent.[1][3]

Data Presentation

The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The following table summarizes representative MIC values for this compound against S. aureus.

| Staphylococcus aureus Strain | Strain Type | This compound MIC (µg/mL) | Notes |

| MRSA | Methicillin-Resistant | 0.5 | Activity is reduced in the presence of exogenous riboflavin.[4] |

| MSSA (e.g., ATCC 29213) | Methicillin-Susceptible | Data not available | Expected to be susceptible. |

| Vancomycin-Intermediate S. aureus (VISA) | Data not available | ||

| Clinical Isolate 1 | MRSA | Data not available | |

| Clinical Isolate 2 | MSSA | Data not available |

Note: The MIC value for MRSA is based on published data. Other values are illustrative and should be determined experimentally.

Experimental Protocols

Determining the MIC of this compound using Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.

1. Materials

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Staphylococcus aureus strains (e.g., MRSA, MSSA reference strains like ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-